molecular formula C20H27N7O B6460565 4-[6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-2-methylpyrimidin-4-yl]morpholine CAS No. 2548977-71-3

4-[6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-2-methylpyrimidin-4-yl]morpholine

Número de catálogo: B6460565
Número CAS: 2548977-71-3
Peso molecular: 381.5 g/mol
Clave InChI: LRMSADDOLYFTFK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[6-(4-{5H,6H,7H-Cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-2-methylpyrimidin-4-yl]morpholine is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 2 and linked to a piperazine-morpholine scaffold. The piperazine moiety is further fused to a cyclopenta[d]pyrimidine system, introducing a bicyclic aromatic structure.

Propiedades

IUPAC Name

4-[6-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N7O/c1-15-23-18(13-19(24-15)26-9-11-28-12-10-26)25-5-7-27(8-6-25)20-16-3-2-4-17(16)21-14-22-20/h13-14H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMSADDOLYFTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=NC5=C4CCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Key Structural Differences :

  • Core : Both compounds share a pyrimidine core. However, compound 77 (4-(1-(2-(4-methylpiperazin-1-yl)-6-(pyridine-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine) replaces the cyclopenta[d]pyrimidine with a pyridin-3-yl group and incorporates a piperidine-morpholine chain instead of a direct piperazine-morpholine linkage .
  • Substituents : The target compound’s 2-methylpyrimidine and cyclopenta[d]pyrimidine substituents contrast with compound 77’s 4-methylpiperazine and pyridinyl groups.

Functional Implications :

  • Compound 77 demonstrates potent antimalarial activity, attributed to its pyridinyl group enhancing target binding.

Table 1: Structural Comparison with Compound 77

Feature Target Compound Compound 77
Pyrimidine Substitution 2-Methyl, 4-morpholine 2-(4-Methylpiperazine), 6-pyridin-3-yl
Secondary Heterocycle Cyclopenta[d]pyrimidine Piperidine-morpholine
Biological Activity Not reported (structural analogs suggest kinase/antimalarial potential) Confirmed antimalarial efficacy

Comparison with Thieno[3,2-d]pyrimidine Derivatives (EP 2 402 347 A1)

Key Structural Differences :

  • Substituents : A methanesulfonyl-piperazine group is present, contrasting with the cyclopenta[d]pyrimidine-piperazine in the target compound.

Functional Implications :

  • Thieno[3,2-d]pyrimidines are often kinase inhibitors due to their planar structure. The methanesulfonyl group may improve solubility, whereas the cyclopenta[d]pyrimidine in the target compound could increase steric hindrance, affecting target selectivity .

Table 2: Comparison with Thieno[3,2-d]pyrimidine Derivatives

Feature Target Compound EP 2 402 347 A1 Compound
Core Heterocycle Pyrimidine Thieno[3,2-d]pyrimidine
Key Substituent Cyclopenta[d]pyrimidine-piperazine Methanesulfonyl-piperazine
Synthetic Route Likely Suzuki coupling (analogous to [1]) Formic acid reflux, chromatography

Comparison with Ethylpiperazine-Phenylamino Pyrimidines (Europäisches Patentblatt)

Key Structural Differences :

  • Substituents: The patent compound features a 4-ethylpiperazine-phenylamino group, while the target compound uses a cyclopenta[d]pyrimidine-piperazine.
  • Auxiliary Groups : The dichloro-dimethoxyphenyl and methylurea groups in the patent compound are absent in the target structure .

Functional Implications :

Comparison with Arylpiperazine-Pyrazolopyrimidinones ()

Key Structural Differences :

  • Core: The target compound retains a pyrimidine core, while compound 5 (4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one) employs a pyrazolopyrimidinone scaffold.
  • Substituents: Compound 5 includes a trifluoromethylphenyl group, known for enhancing lipophilicity, contrasting with the target’s methyl and morpholine groups .

Functional Implications :

  • The morpholine in the target structure may instead enhance water solubility .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.